![molecular formula C12H8N4O3 B11797619 4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 1443978-79-7](/img/structure/B11797619.png)
4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazole-fused pyrazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . One common method involves the use of isoamyl nitrite in DMF or sodium nitrite in aqueous acetic acid, following the amination of commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base such as N,N-diisopropylethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives.
Scientific Research Applications
4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of c-Met protein kinase and GABA A receptors.
Fluorescent Probes: The compound can be used as a fluorescent probe in various biochemical assays.
Polymer Science: It has been incorporated into polymers for use in solar cells and other materials.
Enzyme Inhibition: The compound has shown inhibition activity against β-secretase 1 (BACE-1), which is relevant in Alzheimer’s disease research.
Mechanism of Action
The mechanism of action of 4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets:
c-Met Protein Kinase Inhibition: The compound binds to the active site of c-Met kinase, inhibiting its activity and thereby affecting cell signaling pathways involved in cancer progression.
GABA A Receptor Modulation: It acts as an allosteric modulator of GABA A receptors, enhancing their activity and potentially providing therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Triazolo[4,5-b]pyrazine
- 1,2,3-Triazolo[4,5-c]pyridazine
- 1,2,3-Triazolo[4,5-d]pyridazine
Uniqueness
4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid is unique due to its specific structural features and biological activities. Its ability to inhibit c-Met kinase and modulate GABA A receptors distinguishes it from other similar compounds, making it a valuable candidate for further research in medicinal chemistry and related fields .
Properties
CAS No. |
1443978-79-7 |
|---|---|
Molecular Formula |
C12H8N4O3 |
Molecular Weight |
256.22 g/mol |
IUPAC Name |
4-oxo-6-phenyl-5H-triazolo[1,5-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C12H8N4O3/c17-11-10-9(12(18)19)14-15-16(10)6-8(13-11)7-4-2-1-3-5-7/h1-6H,(H,13,17)(H,18,19) |
InChI Key |
SAMWDUUOLOLACI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=C(N=N3)C(=O)O)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


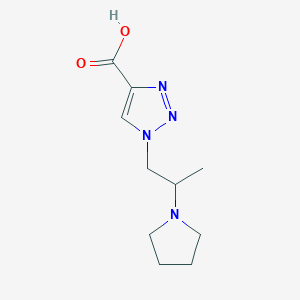
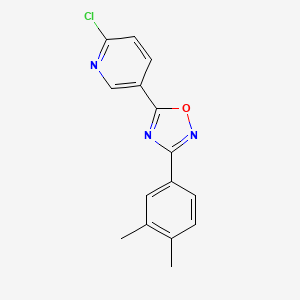



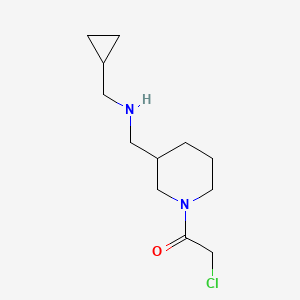
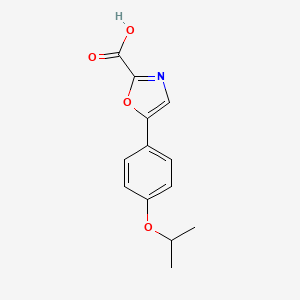
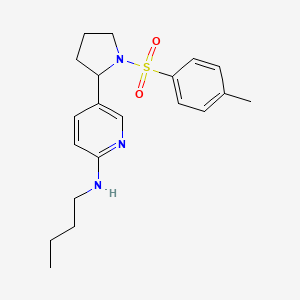
![4-((3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)methyl)benzoic acid](/img/structure/B11797596.png)
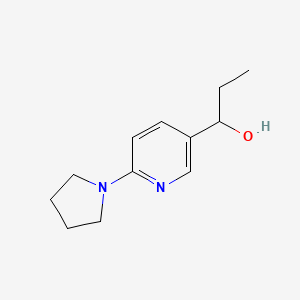
![(3AS,7AR)-2,2-Dimethyltetrahydro-[1,3]dioxolo[4,5-C]pyridin-6(3AH)-one](/img/structure/B11797621.png)

![DI-Tert-butyl 7-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11797629.png)

